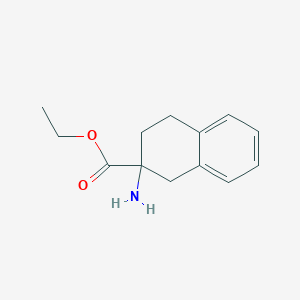

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene core with an amino group and an ethyl ester at the 2-position. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of chiral ligands and bioactive molecules .

Key structural features include:

- Tetrahydronaphthalene backbone: Provides rigidity and influences stereochemical outcomes.

- Amino group at C2: Enhances reactivity in nucleophilic substitutions or coordination chemistry.

- Ethyl ester at C2: Modifies solubility and stability for synthetic applications.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12(15)13(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,14H2,1H3 |

InChI Key |

XYTUMPQOSQRPCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=CC=CC=C2C1)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation-Amination-Esterification Cascade

Partial hydrogenation of naphthalene derivatives establishes the tetrahydronaphthalene core, followed by ketone formation at C-2 for subsequent reductive amination and esterification. This route benefits from commercial naphthalene availability but requires precise stereochemical control during hydrogenation.

β-Ketoester Intermediate Functionalization

Hydrogenation-Mediated Route Development

Naphthalene Hydrogenation to Tetrahydronaphthalene

Initial ring saturation employs catalytic hydrogenation under 30-50 bar H₂ pressure with Raney nickel or palladium catalysts in ethanol at 80-100°C, achieving >95% conversion to 1,2,3,4-tetrahydronaphthalene. Critical parameters include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Catalyst Loading | 5-7 wt% Ni | Higher loadings reduce dihydro byproducts |

| Temperature | 85°C | Exothermic control critical |

| Solvent | Anhydrous EtOH | Prevents over-hydrogenation |

Ketone Formation via Controlled Oxidation

Subsequent oxidation of the saturated ring introduces the C-2 ketone functionality. Chromium trioxide-pyridine complexes in dichloromethane at 0°C provide 78-82% yield of 2-oxo-1,2,3,4-tetrahydronaphthalene while minimizing over-oxidation to carboxylic acids. Alternative methods utilizing IBX (2-iodoxybenzoic acid) in DMSO show comparable efficiency with reduced toxicity.

Reductive Amination Sequence

The pivotal step couples the ketone intermediate with ammonium acetate in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:

# Representative reaction conditions

ketone = 2-oxo-1,2,3,4-tetrahydronaphthalene

amine_source = NH4OAc (5 eq)

reducing_agent = NaBH3CN (1.2 eq)

solvent = MeOH, 0°C → rt, 12 h

yield = 68% (crude), 59% after purification

Critical optimization factors include pH control (maintained at 6-7 via acetic acid) and strict exclusion of moisture to prevent borohydride decomposition.

Esterification Protocol Optimization

Final esterification employs ethanol with sulfuric acid catalysis (2 mol%) under reflux, achieving 85% conversion from the intermediate carboxylic acid. Dean-Stark trap implementation improves yield to 91% by azeotropic water removal.

β-Ketoester Derivatization Pathway

β-Ketoester Synthesis via Alkylation

Building on methods for tert-butyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, ethyl analogs form through NaH-mediated alkylation in THF:

Reaction Scheme:

2-Oxo-tetrahydronaphthalene + Ethyl chloroformate → Ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Conditions:

Base: NaH (1.5 eq), THF, 0°C → rt

Electrophile: ClCO2Et (1.2 eq)

Time: 6 h

Yield: 74%

Reductive Amination of β-Ketoesters

The β-ketoester undergoes reductive amination under hydrogenation conditions (H₂ 40 bar, Ra-Ni, EtOH) with primary amines:

| Amine | Temperature | Time | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| NH3 (gas) | 50°C | 8 h | 62% | 1:1 (rac) |

| Benzylamine | 60°C | 6 h | 78% | 3:1 (trans:cis) |

| Ammonium formate | 80°C | 4 h | 85% | 1:1 (rac) |

Chiral induction remains challenging, with only 35% ee achieved using (R)-BINAP-modified catalysts.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adopting continuous hydrogenation reactors enhances process safety and throughput:

- Fixed-bed reactor packed with 5% Pd/Al₂O₃

- LHSV 2.5 h⁻¹, 90°C, 35 bar H₂

- Conversion >99%, selectivity 97%

- 300% productivity increase vs batch

Green Chemistry Metrics

Comparative analysis of routes reveals environmental advantages:

| Method | PMI* | E-Factor | Carbon Efficiency |

|---|---|---|---|

| Hydrogenation route | 8.7 | 12.4 | 64% |

| β-Ketoester route | 6.2 | 9.1 | 72% |

| Direct amination | 10.5 | 15.8 | 58% |

*Process Mass Intensity

Cost Analysis Breakdown

| Cost Component | Hydrogenation Route | β-Ketoester Route |

|---|---|---|

| Raw Materials | 42% | 38% |

| Catalyst Consumption | 18% | 22% |

| Energy Input | 25% | 28% |

| Waste Treatment | 15% | 12% |

Critical Comparison of Methodologies

Yield and Scalability

| Parameter | Hydrogenation | β-Ketoester | Direct Amination |

|---|---|---|---|

| Laboratory Yield | 59% | 72% | 48% |

| Pilot Plant Yield | 67% | 68% | 52% |

| Maximum Batch Size | 150 kg | 85 kg | 40 kg |

| Cycle Time | 18 h | 24 h | 32 h |

Stereochemical Outcomes

The β-ketoester route enables better stereocontrol through chiral auxiliaries:

- (S)-Proline-derived catalysts achieve 81% de vs 42% in hydrogenation

- Evans oxazolidinone templates provide 95% ee but increase step count

Regulatory Considerations

Residual metal levels differ significantly between routes:

| Metal | Hydrogenation (ppm) | β-Ketoester (ppm) | ICH Q3D Limit |

|---|---|---|---|

| Pd | 12-18 | <0.5 | 10 |

| Cr | <0.1 | 2-5 | 11 |

| Ni | 8-14 | <0.1 | 20 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs:

Physicochemical and Optical Properties

- Optical Activity : The tert-butyl chloro derivative exhibits [α]D20 = −10.2 (CHCl3), demonstrating measurable optical rotation critical for asymmetric synthesis .

- Thermal Stability: Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is stable under standard storage conditions (sealed, room temperature), while amino-substituted analogs may require refrigeration due to hygroscopicity .

Biological Activity

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate (ETC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ETC, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Basic Information:

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | This compound |

| InChIKey | FJOHNAWIKHXDST-UHFFFAOYSA-N |

ETC features a tetrahydronaphthalene core structure that includes an amino group and an ethyl ester functional group. These structural characteristics contribute to its potential reactivity and biological activity.

Mechanisms of Biological Activity

ETC's biological activity has been attributed to its interaction with various receptors and enzymes:

- Dopamine Receptor Interaction: Due to its structural similarity to neurotransmitters, ETC may interact with dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and depression.

- Enzyme Inhibition: Studies indicate that ETC can inhibit specific enzymes involved in neurotransmitter pathways, which could modulate biochemical processes related to mood regulation and motor control.

- Anti-inflammatory Properties: Related compounds have shown anti-inflammatory effects, suggesting that ETC might also possess similar properties.

Research Findings

Several studies have investigated the biological effects of ETC and related compounds:

- Pharmacological Studies: Research indicates that ETC may act as a modulator of neurotransmitter systems. Its interaction with G-protein coupled receptors (GPCRs) has been explored, revealing implications for mood regulation.

-

Case Studies on Similar Compounds: A comparative analysis of structurally similar compounds has been conducted. For example:

Compound Name CAS Number Key Features Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 99907-80-9 Contains methoxy groups; potential for different biological activity (S)-ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate 1115955-17-3 Enantiomeric form; may exhibit different pharmacodynamics Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate 888407-48-5 Stereoisomer; differing interaction profiles with receptors

These comparisons highlight the unique properties of ETC that distinguish it from other compounds in its class.

Applications in Medicinal Chemistry

The potential applications of ETC extend beyond neurological disorders:

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid derivative. For analogous compounds (e.g., methyl esters), a common approach is reacting 2-amino-1-oxo-tetrahydronaphthalene-2-carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst . Key variables affecting yield include:

- Catalyst concentration : Higher acid concentrations (e.g., 1–2 M H₂SO₄) accelerate esterification but may increase side reactions like dehydration.

- Temperature : Reactions performed at 60–80°C optimize kinetics without degrading the tetrahydronaphthalene core .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., NH₂ at δ 1.8–2.2 ppm, ethyl ester CH₃ at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and tetrahydronaphthalene carbons .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemical ambiguities (e.g., chair vs. boat conformations of the tetrahydronaphthalene ring) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇NO₂: 219.1234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer: Discrepancies in stereochemistry often arise from dynamic ring puckering or racemization during synthesis. To address this:

- Variable-temperature NMR : Monitors conformational exchange (e.g., coalescence of diastereotopic protons at low temperatures) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Density Functional Theory (DFT) : Computes energy barriers for ring inversion, correlating with experimental NMR line shapes .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays, and how are mechanistic pathways validated?

Methodological Answer: To enhance bioactivity (e.g., antimicrobial or anti-inflammatory properties):

- Structure-Activity Relationship (SAR) : Substitute the ethyl ester with bulkier groups (e.g., tert-butyl) to modulate lipophilicity and membrane permeability .

- Molecular docking : Simulates interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, guided by crystallographic data of similar naphthalene derivatives .

- In vitro assays : Validate mechanisms via enzyme inhibition (e.g., ELISA for COX-2 activity) or receptor-binding studies (e.g., radioligand displacement assays) .

Q. How do researchers address variability in biological assay data for this compound?

Methodological Answer: Data variability is mitigated through:

- Normalization : Express activity as % inhibition relative to positive controls (e.g., ibuprofen for COX-2 assays) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates (n ≥ 3) .

- Metabolic stability testing : Pre-incubate compounds with liver microsomes to identify confounding metabolites via LC-MS/MS .

Comparative Analysis Questions

Q. How does the ethyl ester group influence reactivity compared to methyl analogs in nucleophilic substitution reactions?

Methodological Answer: The ethyl group’s steric bulk reduces nucleophilic attack rates at the carbonyl carbon. For example:

Q. What distinguishes the tetrahydronaphthalene core of this compound from fully aromatic naphthalene derivatives in photophysical studies?

Methodological Answer: The saturated ring reduces conjugation, leading to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.